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Compound of Interest

Compound Name: Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: B3029362 Get Quote

Executive Summary
Phenethyl cinnamate (PEC) and its bioactive hydroxylated analog, Caffeic Acid Phenethyl

Ester (CAPE), represent a critical class of phenylpropanoids with potent antineoplastic, anti-

inflammatory, and immunomodulatory properties. Unlike their parent carboxylic acids (e.g.,

Caffeic Acid), these ester derivatives exhibit superior lipophilicity and membrane permeability,

making them attractive scaffolds for drug design.

This guide provides an objective technical analysis of the structure-activity relationship (SAR)

of PEC derivatives. It synthesizes experimental data to demonstrate how specific structural

modifications—at the aromatic head, the linker region, and the phenethyl tail—govern

biological efficacy, specifically targeting the Nrf2 and NF-κB signaling pathways.

Chemical Foundation & Synthesis Protocol
To understand the SAR, one must first establish the synthetic baseline. The formation of the

ester bond between the cinnamic acid derivative and phenethyl alcohol is the critical step.

Standardized Synthesis Protocol: DCC Steglich
Esterification
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Self-Validating Workflow for High-Yield Synthesis of CAPE/PEC Analogues

Objective: Synthesize Phenethyl Cinnamate (or CAPE) from Cinnamic Acid (or Caffeic Acid)

and Phenethyl Alcohol.

Reagents:

Substrate: Cinnamic Acid (1.0 eq)

Alcohol: Phenethyl Alcohol (1.1 eq)

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1][2]

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

) to ensure anhydrous conditions.

Solubilization: Dissolve 10 mmol of Cinnamic Acid in 50 mL of anhydrous DCM. Add 11

mmol of Phenethyl Alcohol and 1 mmol of DMAP. Stir at 0°C (ice bath) for 15 minutes.

Activation & Coupling: Dissolve 11 mmol of DCC in 10 mL DCM. Add this solution dropwise

to the reaction mixture over 20 minutes.

Observation: A white precipitate (dicyclohexylurea, DCU) will form, indicating successful

activation.

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor

progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

Work-up: Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

Wash the filtrate with 1M HCl (2x), saturated

(2x), and brine (1x).
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Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography
(Gradient: Hexane → 20% EtOAc/Hexane).

Structure-Activity Relationship (SAR) Analysis
The biological activity of PEC derivatives is governed by three distinct structural domains.

Domain A: The Cinnamoyl "Head" (Redox Center)
Catechol Moiety (3,4-dihydroxy): Essential for antioxidant potency. The presence of hydroxyl

groups (as seen in CAPE) allows the molecule to act as a scavenger of Reactive Oxygen

Species (ROS).

Data Point: Removal of these hydroxyl groups (yielding unsubstituted Phenethyl
Cinnamate) significantly reduces radical scavenging activity but may retain cytotoxicity

through other mechanisms.

Substitutions: Introducing electron-withdrawing groups (e.g., F, Cl) or bulky groups (e.g., -

OMe) at the 3 or 4 positions can alter metabolic stability and binding affinity.

Domain B: The -Unsaturated Linker (The Warhead)
Michael Acceptor: The double bond conjugated with the carbonyl group acts as a Michael

acceptor. This is the pharmacophore responsible for covalent modification of cysteine

residues on target proteins (e.g., Keap1, IKK).

Rigidity: Hydrogenation of this double bond (removing the unsaturation) typically abolishes

anti-inflammatory activity, confirming the necessity of the rigid, conjugated system.

Domain C: The Phenethyl "Tail" (Lipophilic Anchor)
Lipophilicity: The phenethyl ester provides superior membrane permeability compared to the

free acid.

Chain Length: Extending the alkyl chain between the ester oxygen and the phenyl ring

affects potency.
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Optimization: A C2 spacer (phenethyl) is often optimal for bioavailability. Longer chains

(C8–C16) increase lipophilicity significantly, potentially leading to non-specific membrane

disruption (detergent effects) rather than specific target binding.

SAR Visualization
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Figure 1: Functional decomposition of the Phenethyl Cinnamate scaffold. The "Head" drives

redox chemistry, the "Linker" provides electrophilic reactivity, and the "Tail" ensures cellular

entry.

Performance Comparison: Experimental Data
The following table contrasts the anticancer efficacy of CAPE (the gold standard PEC

derivative) against its parent compound (Caffeic Acid) and standard reference agents.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
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Compound
Structural
Feature

MCF-7 (Breast
Cancer)

A549 (Lung
Cancer)

Key
Mechanism

CAPE
Phenethyl ester,

3,4-OH

28.10 µM (48h)

[1]

~17.0 µM (5

µg/mL) [2]

NF-κB inhibition,

Nrf2 activation

Caffeic Acid
Free acid, 3,4-

OH

59.12 µM (48h)

[1]
> 100 µM

Weak membrane

permeability

Curcumin
Diferuloylmethan

e
~33 - 50 µM [3] 33.0 µM [3]

ROS generation,

NF-κB inhibition

Tetradecyl

Caffeate
C14 Alkyl Chain N/A

1.0 µM (MOLT-4)

[4]

Enhanced

lipophilicity

Analysis:

Esterification Effect: CAPE is approximately 2x more potent than Caffeic Acid in MCF-7 cells.

This validates the SAR hypothesis that the phenethyl ester moiety significantly enhances

cellular uptake.

Chain Length: While CAPE is potent, extending the alkyl chain (e.g., Tetradecyl Caffeate)

can drastically lower the IC50 in specific lines like leukemia (MOLT-4), likely due to increased

retention in the lipid bilayer.

Mechanism of Action: The Nrf2 / NF-κB Axis[3][4][5]
PEC derivatives act as "molecular switches" that simultaneously repress inflammation and

boost cytoprotection.

Inhibition of NF-κB (Anti-inflammatory/Anticancer):

Under stress, IκB kinase (IKK) phosphorylates IκB, tagging it for degradation and

releasing NF-κB to enter the nucleus.

PEC Action: The Michael acceptor group of PEC covalently binds to Cysteine-179 of IKK,

inhibiting its catalytic activity. This prevents NF-κB translocation, blocking the transcription

of pro-survival and pro-inflammatory genes (e.g., Bcl-2, COX-2).
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Activation of Nrf2 (Cytoprotection):

Normally, Nrf2 is sequestered by Keap1 in the cytoplasm.

PEC Action: PEC modifies the reactive cysteines on Keap1. This conformational change

releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response

Element (ARE), and upregulates Phase II detoxifying enzymes (e.g., HO-1, NQO1).

Signaling Pathway Visualization
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Figure 2: Dual modulation pathway. PEC derivatives inhibit the inflammatory NF-κB driver while

simultaneously activating the Nrf2 antioxidant defense system.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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